BenchChemオンラインストアへようこそ!

2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

Antitubercular Mycobacterium tuberculosis InhA Inhibition

This indole-pyridine-oxadiazole scaffold is a validated InhA inhibitor with a proven selectivity index (SI≥10) and potent antimycobacterial activity against M. tuberculosis H37Ra and M. bovis BCG. Unlike broad-spectrum antibiotics, it selectively clears mycobacterial populations without disrupting commensal flora, making it an ideal chemical probe for TB co-culture models. Having cleared the in vitro cytotoxicity barrier across multiple human cell lines, this compound is ready for immediate PK and in vivo efficacy studies in murine TB models. Researchers targeting enoyl reductase (InhA) to combat drug-resistant MTB strains where frontline therapies fail will find this an optimal starting point for SAR expansions.

Molecular Formula C18H16N4O
Molecular Weight 304.353
CAS No. 921842-12-8
Cat. No. B2399029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole
CAS921842-12-8
Molecular FormulaC18H16N4O
Molecular Weight304.353
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CN=CC=C4
InChIInChI=1S/C18H16N4O/c1-2-17-20-21-18(23-17)16-10-14-7-3-4-8-15(14)22(16)12-13-6-5-9-19-11-13/h3-11H,2,12H2,1H3
InChIKeyNPBBVJKIKMJNBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole: A Specialized Indole-Pyridine-Oxadiazole Hybrid for Targeted Antimycobacterial Research


2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole (CAS 921842-12-8) is a synthetic heterocyclic compound belonging to a class of indole and pyridine-based 1,3,4-oxadiazole derivatives that act as potent enoyl reductase (InhA) inhibitors, disrupting mycobacterial cell wall synthesis [1]. This specific scaffold, comprising an indole core N-substituted with a pyridin-3-ylmethyl group and linked to a 2-ethyl-1,3,4-oxadiazole, was designed as part of a focused library to optimize antitubercular activity and selectivity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG [1].

Why 2-Ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole Cannot Be Simply Replaced by Other Indole-Oxadiazole Analogs


Indiscriminate substitution within the indole-pyridine-oxadiazole chemotype is not viable due to steep structure-activity relationships governing InhA inhibition. The position of the pyridyl nitrogen (3-ylmethyl vs. 2-ylmethyl) and the nature of the 2-alkyl substituent on the oxadiazole ring directly dictate antimicrobial potency and, more critically, the selectivity index against human cell lines [1]. As demonstrated by Desai et al., even closely related analogs within the same series can vary from inactive to highly potent, and only a subset achieves a selectivity index (SI=GI50/MIC) greater than 10, the threshold for advancing safe lead candidates [1]. The specific molecular recognition pattern, including the optimal distance between the aromatic binding site and a basic amine, is essential for high-affinity binding and is easily disrupted by minor structural changes [1][2].

Quantitative Evidence Guide for 2-Ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole Against its Closest Comparators


Superior In Vitro Antitubercular Potency Against M. tuberculosis H37Ra in the Active State

Within the 5a-t series, the 2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole (Compound 5g) exhibited very good antitubercular activity, comparable to the series' most potent members 5b, 5e, and 5q, and significantly more potent than many other in-class analogs with different alkyl or aryl substitutions [1]. Its mechanism is linked to effective inhibition of the InhA enzyme, confirmed by molecular docking, which explains its targeted antimycobacterial effect [1].

Antitubercular Mycobacterium tuberculosis InhA Inhibition

Achieving a Safe Therapeutic Window: Selectivity Index Greater Than 10 Against Human Cancer Cell Lines

The target compound (as part of the highly active group including 5b, 5e, and 5g) demonstrated a selectivity index (SI = GI50 / MIC) of 10 or greater against HeLa, A549, and PANC-1 cell lines [1]. This is a critical differentiator, as other compounds in the 5a-t series, despite showing some antimycobacterial activity, failed to meet this dual potency-low toxicity threshold, rendering them unsafe for further development [1].

Selectivity Index Cytotoxicity Drug Safety

Specific Antimycobacterial Selectivity Over Broad-Spectrum Antibacterial Activity

To rule out general antibacterial toxicity, the 5a-t series was screened against four non-mycobacterial bacterial strains. The high potency against MTB, combined with a lack of significant activity against these other bacteria, highlights the target compound's specific selectivity for mycobacteria [1]. This is a key advantage over broad-spectrum alternatives that could cause microbiome disruption.

Antimicrobial Selectivity Mycobacterium tuberculosis Drug Specificity

Validated Research and Industrial Application Scenarios for 2-Ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole


Lead Optimization for Drug-Resistant Tuberculosis (XDR/MDR-TB) Therapies

As a validated hit compound with a dual profile of high antimycobacterial potency and low cytotoxicity, this scaffold serves as an optimal starting point for medicinal chemistry programs targeting InhA. Its proven selectivity index (SI>=10) supports progression into structure-activity relationship (SAR) expansions to combat drug-resistant MTB strains where frontline therapies fail [1].

Development of Narrow-Spectrum Antimycobacterial Probes for Gut Microbiome Studies

The compound's demonstrated lack of broad-spectrum antibacterial activity while retaining potent anti-MTB effects makes it a superior chemical probe. It can be used in research to selectively clear mycobacterial populations in complex co-culture models without perturbing commensal bacterial flora, a distinct advantage over generic antibiotics [1].

In Vivo Safety and Efficacy Profiling in Preclinical Mammalian Models

Having cleared the critical in vitro cytotoxicity barrier against multiple human cell lines, this compound is qualified for immediate progression to pharmacokinetic (PK) and in vivo efficacy studies in murine models of tuberculosis. This derisks procurement for pharmacology and toxicology departments seeking leads with a pre-validated therapeutic window [1].

Quote Request

Request a Quote for 2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.